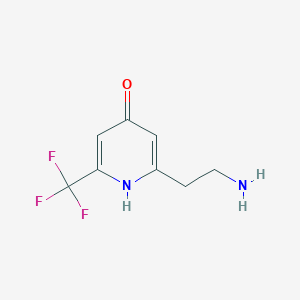
2-(2-Aminoethyl)-6-(trifluoromethyl)pyridin-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminoethyl)-6-(trifluoromethyl)pyridin-4-OL is a chemical compound that belongs to the class of pyridines This compound is characterized by the presence of an aminoethyl group and a trifluoromethyl group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-6-(trifluoromethyl)pyridin-4-OL typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-6-(trifluoromethyl)pyridine with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Aminoethyl)-6-(trifluoromethyl)pyridin-4-OL can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminoethyl group may yield imines or amides, while substitution reactions may introduce new functional groups into the pyridine ring.
Applications De Recherche Scientifique
2-(2-Aminoethyl)-6-(trifluoromethyl)pyridin-4-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Aminoethyl)-6-(trifluoromethyl)pyridin-4-OL involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Aminoethyl)pyridine: Lacks the trifluoromethyl group, resulting in different chemical properties.
6-(Trifluoromethyl)pyridin-4-OL: Lacks the aminoethyl group, affecting its reactivity and applications.
Uniqueness
2-(2-Aminoethyl)-6-(trifluoromethyl)pyridin-4-OL is unique due to the presence of both the aminoethyl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to form multiple types of interactions with biological molecules, making it valuable in various research applications.
Propriétés
Formule moléculaire |
C8H9F3N2O |
|---|---|
Poids moléculaire |
206.16 g/mol |
Nom IUPAC |
2-(2-aminoethyl)-6-(trifluoromethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)7-4-6(14)3-5(13-7)1-2-12/h3-4H,1-2,12H2,(H,13,14) |
Clé InChI |
CVKKGVRSIGGOEA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=CC1=O)C(F)(F)F)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















